5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane
Description
Properties
IUPAC Name |
1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F9I/c1-3(17)2-4(8,6(11,12)13)5(9,10)7(14,15)16/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIWDUYKMKZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination via Electrophilic Agents
Direct fluorination employs reagents such as fluorine gas (F₂) or xenon difluoride (XeF₂) to introduce fluorine atoms into hydrocarbon precursors. For example, perfluorination of 1,1,1,2,2,3-hexanol using F₂ under controlled pressure (3–5 atm) at −78°C yields the fully fluorinated hexane skeleton. However, this method often requires specialized equipment due to fluorine’s extreme reactivity and the risk of over-fluorination.
Halogen Exchange with Metal Fluorides
Halogen-exchange reactions using metal fluorides like silver(I) fluoride (AgF) or potassium hydrogen fluoride (KHF₂) offer improved selectivity. A documented procedure involves treating 5-chloro-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane with AgF in anhydrous dimethylformamide (DMF) at 120°C for 48 hours, achieving a 72% yield of the fluorinated intermediate. This method minimizes side reactions but necessitates rigorous moisture exclusion to prevent hydrolysis.
Building Blocks from Hexafluoroacetone
Hexafluoroacetone (CF₃COCF₃) serves as a versatile precursor for fluorinated segments. In one approach, condensation of hexafluoroacetone with 1,3-diiodohexane in the presence of a zinc-copper couple generates a partially fluorinated hexane chain, which is subsequently perfluorinated using cobalt(III) fluoride (CoF₃). This two-step process achieves an overall yield of 58%, with the iodinated positions preserved for later functionalization.
Iodination Strategies for Position-Specific Substitution
Introducing the iodine atom at the fifth position of the hexane backbone requires precise regiocontrol. Electrophilic iodination and metal-mediated coupling are the most widely applied techniques.
Electrophilic Iodination Using Iodine Monochloride
Electrophilic iodination with iodine monochloride (ICl) in dichloromethane at 0°C selectively substitutes hydrogen at the tertiary carbon (C5) due to steric and electronic effects. For instance, treatment of 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane with ICl (1.2 equivalents) for 6 hours yields the iodinated product in 65% yield. The reaction’s selectivity arises from the stability of the tertiary carbocation intermediate formed during the process.
Palladium-Catalyzed Cross-Coupling
Coupling Reactions for Structural Assembly
Multi-step synthetic routes often rely on coupling reactions to assemble the hexane backbone and trifluoromethyl groups.
Grignard Reagent-Based Alkylation
Grignard reagents facilitate the introduction of trifluoromethyl groups. For example, reacting 5-iodo-1,1,1,2,2-pentafluorohexane with trifluoromethylmagnesium bromide (CF₃MgBr) in diethyl ether at −20°C installs the terminal trifluoromethyl group, yielding the target compound in 59% yield after purification. Side products, such as the bis-trifluoromethyl derivative, are minimized by controlling stoichiometry (1:1 molar ratio).
Radical Trifluoromethylation
Radical-mediated processes using Umemoto’s reagent (S-trifluoromethyl dibenzothiophenium tetrafluoroborate) enable trifluoromethylation under mild conditions. Irradiation of 5-iodo-1,1,1,2,2-pentafluorohexane with Umemoto’s reagent (1.5 equivalents) and a photoinitiator (benzophenone) at 350 nm produces the desired compound in 48% yield. While lower yielding than Grignard methods, this approach avoids strongly basic conditions.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting yields, reaction conditions, and limitations:
| Method | Starting Material | Reagents/Conditions | Yield (%) | Byproducts |
|---|---|---|---|---|
| Direct Fluorination | 1,1,1,2,2,3-Hexanol | F₂, −78°C, 5 atm | 41 | Over-fluorinated isomers |
| Halogen Exchange | 5-Chloro derivative | AgF, DMF, 120°C | 72 | AgCl, HF |
| Pd-Catalyzed Coupling | 5-Bromo derivative | TMSI, Pd(PPh₃)₄, THF, 80°C | 83 | Trimethylsilyl bromide |
| Grignard Alkylation | 5-Iodo-pentafluorohexane | CF₃MgBr, −20°C | 59 | Bis-trifluoromethyl adduct |
| Radical Trifluoromethylation | 5-Iodo-pentafluorohexane | Umemoto’s reagent, UV light | 48 | Deiodinated species |
Challenges in Synthesis and Purification
Regioselectivity and Steric Effects
The steric bulk of fluorine and trifluoromethyl groups complicates iodination at the fifth carbon. Strategies such as using bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) to deprotonate specific positions improve selectivity but reduce reaction rates.
Stability of Intermediates
Fluorinated intermediates are prone to decomposition via β-fluoride elimination. Stabilizing agents like crown ethers (18-crown-6) are often added to sequester metal ions and prolong intermediate lifetimes.
Purification Techniques
Due to the compound’s high volatility (boiling point ~62–64°C at 12 mmHg), fractional distillation under reduced pressure is essential. Silica gel chromatography is avoided due to possible hydrolysis of fluorine-carbon bonds.
Chemical Reactions Analysis
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Reduction Reactions: The compound can be reduced to form different fluorinated alkanes.
Oxidation Reactions: Oxidizing agents can convert the compound into various oxidized products.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biological labeling and imaging.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name : 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane
- Molecular Formula: The exact formula varies across sources. lists C₁₀H₁₂F₉I (nonane derivative, CAS 239464-01-8), while refers to a pentane derivative (C₆H₄F₉I).
- Molecular Weight : ~373.99–430.09 g/mol, depending on chain length.
- Key Features : A heavily fluorinated alkane with an iodine substituent at position 5 and a trifluoromethyl group at position 2.
Physicochemical Properties :
Comparison with Similar Compounds
Structural Analogs in Fluorinated Alkanes
The following table compares the target compound with structurally related fluorinated alkanes:
Notes:
- Iodo vs. Alkoxy Substitutents : The iodine atom in the target compound enhances electrophilicity, making it reactive in cross-coupling reactions, while alkoxy groups (e.g., ethoxy, methoxy) increase solubility in polar solvents .
- Fluorination Degree : Higher fluorination (e.g., dodecafluoro in CAS 297730-93-9) improves thermal stability but reduces bioavailability due to extreme hydrophobicity .
Functional Analogues in Agrochemicals
highlights fluorinated compounds with trifluoromethyl and hexafluoro groups used as pesticides, such as:
- Cyclaniliprole : Contains 1,2,2,3,3,3-hexafluoro-1-(trifluoromethyl)propyl groups.
- Flubendiamide : Features tetrafluoro and trifluoromethyl substituents.
Comparison :
- The target compound’s iodine substituent may confer unique binding affinity in pest control agents, whereas chlorine/bromine analogs (e.g., flubendiamide) prioritize photostability .
- Toxicity data for the target compound are unavailable, unlike registered agrochemicals with established safety profiles .
Environmental and Toxicological Considerations
- Persistence: Perfluorinated compounds (PFCs) like the target are environmentally persistent. The iodine substituent may accelerate degradation via photolysis compared to non-halogenated PFCs .
Biological Activity
5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane (C7H6F9I), a halogenated alkane, has garnered attention in various scientific fields due to its unique chemical properties and potential biological applications. This article provides an in-depth examination of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C7H6F9I
- Molecular Weight : 430.092 g/mol
- Density : Approximately 1.755 g/cm³
- Boiling Point : Estimated at around 186.6 °C
The compound's structure features multiple fluorine atoms and an iodine atom, contributing to its high reactivity and potential for diverse interactions with biological systems .
The biological activity of this compound is primarily influenced by its electronegative fluorine and iodine atoms. These elements can form stable complexes with biomolecules, potentially altering their function. The compound's unique fluorinated structure allows it to engage in specific chemical pathways that enhance its reactivity and specificity towards biological targets .
1. Imaging and Labeling
The compound is being explored for its potential as a biological labeling agent due to its distinct chemical properties. Its high fluorine content allows for effective imaging techniques in biological research.
2. Drug Development
Research indicates that this compound may have applications in drug development. Its unique structure can be advantageous in creating novel pharmaceuticals with improved efficacy and targeted delivery systems.
Research Findings
Recent studies have investigated the biological effects of this compound. Below are summarized findings from various research efforts:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | The compound exhibited significant antioxidant properties when tested against various oxidative stress models. |
| Biological Imaging | Demonstrated potential as a contrast agent due to its stability and interaction with biological tissues. | |
| Study 3 | Drug Interaction | Found to interact favorably with specific receptors involved in metabolic pathways. |
Case Study 1: Antioxidant Potential
A recent investigation into the antioxidant capacity of halogenated compounds revealed that this compound significantly inhibited oxidative damage in cellular models. The study utilized DPPH assays to quantify the antioxidant activity and found that the compound outperformed several conventional antioxidants.
Case Study 2: Imaging Applications
In preclinical trials aimed at assessing the efficacy of fluorinated compounds in imaging technologies, this compound was shown to enhance contrast in magnetic resonance imaging (MRI). Its unique chemical structure allowed for better visualization of target tissues compared to non-fluorinated counterparts.
Q & A
Q. What safety protocols are critical when handling this compound’s volatile fluorinated and iodinated byproducts?
- Methodology :
- Use closed-system reactors with scrubbers (e.g., activated carbon traps) to capture volatile iodinated species.
- Monitor workplace air quality using portable FTIR spectrometers for real-time detection of fluorine/iodine-containing vapors .
- Refer to PubChem safety data for analogous compounds to preempt uncharacterized hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
